molecular formula C16H18ClN3O2S B2701413 N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 402864-47-5

N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2701413
CAS No.: 402864-47-5
M. Wt: 351.85
InChI Key: ZRXPMOGQQWKPMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of aminopyrimidine , which is a class of pyrimidines substituted by at least one amino group .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

One study focused on the vibrational spectroscopic signatures of a molecule closely related to the compound of interest, utilizing Raman and Fourier transform infrared spectroscopy. This research provided insights into the geometric equilibrium, intra- and intermolecular hydrogen bonds, and the harmonic vibrational wavenumbers. The study also explored the stereo-electronic interactions contributing to the molecule's stability through natural bond orbital analysis, highlighting the importance of intermolecular contacts within the crystal structure (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Crystal Structure Insights

Another research paper detailed the crystal structures of compounds structurally similar to N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. This study revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring. The intramolecular N—H⋯N hydrogen bond was found to stabilize the folded conformation (S. Subasri, A. Timiri, et al., 2016).

Pharmacological Evaluations

Further research has been conducted on the pharmacological evaluation, molecular docking, and cytotoxicity studies of derivatives closely related to the target compound. These studies aimed to investigate the antibacterial and anti-enzymatic potential of synthesized derivatives. Results indicated that certain derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with moderate inhibitory effects on α-chymotrypsin enzyme. The in vitro screening highlighted the potential of these compounds in contributing to the development of new antibacterial agents (S. Z. Siddiqui, M. Abbasi, et al., 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-5-12-8-14(21)20-16(19-12)23-10-15(22)18-9-11-6-3-4-7-13(11)17/h3-4,6-8H,2,5,9-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXPMOGQQWKPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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